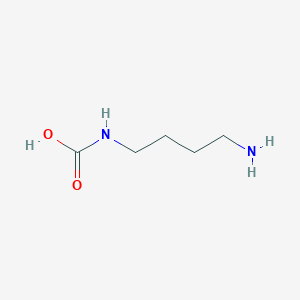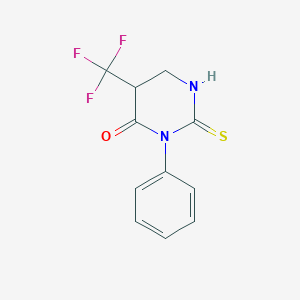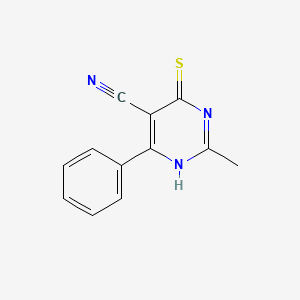
2-Bromo-6-(methylsulfanyl)-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-(methylthio)-1H-purine is a heterocyclic organic compound that belongs to the purine family It is characterized by the presence of a bromine atom at the 2-position and a methylthio group at the 6-position of the purine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(methylthio)-1H-purine typically involves the bromination of 6-(methylthio)-1H-purine. One common method is to react 6-(methylthio)-1H-purine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 2-Bromo-6-(methylthio)-1H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Bromo-6-(methylthio)-1H-purine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the purine ring can undergo reduction reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include 2-azido-6-(methylthio)-1H-purine or 2-thio-6-(methylthio)-1H-purine.
Oxidation: Products include 2-Bromo-6-(methylsulfinyl)-1H-purine or 2-Bromo-6-(methylsulfonyl)-1H-purine.
Coupling Reactions: Products include various biaryl derivatives.
科学研究应用
2-Bromo-6-(methylthio)-1H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-Bromo-6-(methylthio)-1H-purine involves its interaction with specific molecular targets. The bromine atom and the methylthio group contribute to its reactivity and ability to form covalent bonds with target molecules. This compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 2-Bromo-6-chloro-1H-purine
- 2-Bromo-6-methoxy-1H-purine
- 2-Bromo-6-aminopurine
Uniqueness
2-Bromo-6-(methylthio)-1H-purine is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with other substituents like chlorine or methoxy groups. Additionally, the compound’s potential biological activities and applications in various fields make it a valuable subject of study.
属性
CAS 编号 |
139243-95-1 |
|---|---|
分子式 |
C6H5BrN4S |
分子量 |
245.10 g/mol |
IUPAC 名称 |
2-bromo-6-methylsulfanyl-7H-purine |
InChI |
InChI=1S/C6H5BrN4S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H,8,9,10,11) |
InChI 键 |
BNWRWPKXRAJBIQ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=NC2=C1NC=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-phenyl-](/img/structure/B15213152.png)
![3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15213158.png)

![5-[(2-Chloroethyl)(ethyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B15213169.png)
![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)



![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)

![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)
